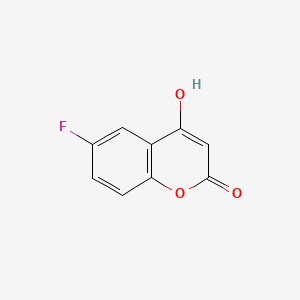

6-Fluoro-4-hydroxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOYNGQUPPGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1994-13-4 | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1994-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-4-hydroxycoumarin, a fluorinated derivative of the versatile 4-hydroxycoumarin scaffold. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This document details the primary synthetic pathways, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a thorough understanding of its preparation.

Core Synthesis and Physical Properties

The synthesis of this compound is most effectively achieved through the intramolecular cyclization of a substituted acetophenone derivative. The physical and chemical properties of the resulting compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅FO₃ |

| Molecular Weight | 180.13 g/mol |

| Melting Point | 249 °C (decomposes)[1][2][3][4] |

| Appearance | White to light yellow crystalline powder[4][5] |

| Purity | >98.0% (GC)[4][5] |

| Mass Spectrometry (ESI) | m/z: 179.16 ([M-H]⁻) |

Synthesis Mechanism and Pathways

The primary and most direct pathway for the synthesis of this compound involves the base-catalyzed intramolecular condensation of a fluorinated 2'-hydroxyacetophenone with a carbonate derivative. This method, a variation of the Kostanecki-Robinson reaction, provides a high-yielding and straightforward route to the target molecule.

Intramolecular Cyclization of 5'-Fluoro-2'-hydroxyacetophenone

This pathway commences with 5'-Fluoro-2'-hydroxyacetophenone, which undergoes condensation with diethyl carbonate in the presence of a strong base, such as potassium tert-butoxide. The reaction proceeds through the formation of a β-keto ester intermediate, which subsequently undergoes an intramolecular cyclization via a nucleophilic attack of the phenolic hydroxyl group onto the ester carbonyl. The final step involves the elimination of ethanol to yield the this compound.

A diagram illustrating this synthetic pathway is provided below.

Caption: Synthesis of this compound via intramolecular cyclization.

General Pechmann Condensation

While a specific example for the 6-fluoro derivative via the Pechmann condensation was not found, this general method for coumarin synthesis is a plausible alternative. The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[6] In the context of this compound synthesis, this would involve the reaction of 4-fluorophenol with a suitable malonic acid derivative under acidic conditions. The reaction proceeds through a transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.

Below is a generalized diagram of the Pechmann condensation mechanism.

Caption: Generalized mechanism of the Pechmann condensation for coumarin synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the intramolecular cyclization method.

Materials:

-

5'-Fluoro-2'-hydroxyacetophenone (1.54 g, 10 mmol)

-

Diethyl carbonate (2.42 mL, 20 mmol)

-

Potassium tert-butoxide (1.0 M solution in anhydrous tetrahydrofuran, 30 mL)

-

Anhydrous tetrahydrofuran (THF, 30 mL)

-

Methyl tert-butyl ether

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hydrochloric acid

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 5'-Fluoro-2'-hydroxyacetophenone (1.54 g, 10 mmol) and diethyl carbonate (2.42 mL, 20 mmol) in anhydrous tetrahydrofuran (30 mL).

-

To a separate, rapidly stirred solution of potassium tert-butoxide in THF (1.0 M, 30 mL), add the solution from step 1 dropwise via a cannula.

-

Stir the reaction mixture at room temperature under a positive nitrogen pressure for 10 hours.

-

Upon completion of the reaction, concentrate the crude product under reduced pressure.

-

Partition the residue between methyl tert-butyl ether and water. Separate the layers and discard the organic phase.

-

Adjust the pH of the aqueous phase to 5 with hydrochloric acid.

-

Extract the aqueous phase three times with equal volumes of dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Yield: 1.4 g (78%)

Spectroscopic Data and Characterization

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. A singlet for the C3-proton and a broad singlet for the hydroxyl proton are also anticipated.

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms, with the chemical shifts of the carbons in the fluorinated ring being influenced by the electronegative fluorine atom. Key signals will include those for the carbonyl carbon (C2), the enolic carbon (C4), and the carbons of the aromatic ring.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3400-3200 cm⁻¹), the C=O stretching of the lactone (around 1700-1650 cm⁻¹), and C=C stretching of the aromatic ring and the pyrone ring (around 1600-1450 cm⁻¹).[7]

Biological and Research Applications

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. The fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Derivatives of 4-hydroxycoumarin are well-known for their anticoagulant properties, and fluorinated analogs are explored for enhanced therapeutic potential.[8] Additionally, its fluorescent properties make it a candidate for the development of probes for biological imaging.[8]

References

- 1. labproinc.com [labproinc.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound | 1994-13-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 1994-13-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Fluoro-4-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Fluoro-4-hydroxycoumarin, a fluorinated derivative of the well-known anticoagulant precursor, 4-hydroxycoumarin. The introduction of a fluorine atom at the 6-position of the coumarin scaffold can significantly influence its electronic properties, bioavailability, and metabolic stability, making it a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The experimental protocols provided are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Note: The following NMR data are hypothetical and are predicted based on the known spectral data of 4-hydroxycoumarin and the expected substituent effects of a fluorine atom at the 6-position.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the lactone ring.

| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | ~5.7 | s | - |

| H-5 | ~7.9 | d | ~8.8 |

| H-7 | ~7.5 | dd | ~8.8, ~2.5 |

| H-8 | ~7.4 | d | ~2.5 |

| OH | >10 | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon chemical shifts are particularly sensitive to the electronic environment, with the fluorine substitution causing a significant downfield shift for C-6 and influencing the shifts of adjacent carbons.

| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | ~161 |

| C-3 | ~91 |

| C-4 | ~165 |

| C-4a | ~118 |

| C-5 | ~125 (d, JC-F ≈ 8 Hz) |

| C-6 | ~158 (d, JC-F ≈ 245 Hz) |

| C-7 | ~115 (d, JC-F ≈ 23 Hz) |

| C-8 | ~117 |

| C-8a | ~150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-F groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3300 - 2500 | Strong, Broad |

| C=O stretch (lactone) | ~1720 | Strong |

| C=C stretch (aromatic) | ~1620, ~1580 | Medium-Strong |

| C-F stretch | ~1250 | Strong |

| O-H bend (phenolic) | ~1400 | Medium |

| C-O stretch | ~1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying conjugation.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to exhibit absorption maxima characteristic of the coumarin chromophore.

| Solvent | Predicted λmax (nm) |

| Ethanol | ~310 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[1]

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet press die.[2]

-

Apply pressure to form a transparent or translucent pellet.[2]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Processing:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to generate the final IR spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Data Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Spectral Range: Typically 200-400 nm.

-

Scan Speed: Medium.

Data Processing:

-

Fill one cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill another cuvette with the sample solution and record the absorption spectrum.

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Crystal Structure Analysis of 6-Fluoro-4-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family, noted for its aromatic structure.[1] It is characterized by a fluorine atom at the 6-position and a hydroxyl group at the 4-position of the coumarin ring, which influences its chemical reactivity and potential biological activities.[1] This document provides a comprehensive technical guide to the crystal structure analysis of this compound. While specific crystallographic data for this compound is not widely published, this guide outlines the established methodologies for its synthesis, crystallization, and X-ray diffraction analysis. To illustrate the expected data presentation, this guide includes example crystallographic data from a related coumarin derivative. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Coumarin and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The substitution of a fluorine atom onto the coumarin scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its therapeutic potential. The 4-hydroxycoumarin moiety is a key structural feature found in many anticoagulant drugs.

The determination of the crystal structure of this compound is crucial for understanding its structure-activity relationship (SAR). X-ray crystallography provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for rational drug design, aiding in the optimization of lead compounds and the design of new therapeutic agents.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established methods for synthesizing 4-hydroxycoumarins, typically starting from the appropriately substituted phenol.

Synthetic Protocol

A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation or modifications thereof. For this compound, a plausible synthetic route would involve the reaction of 4-fluorophenol with a suitable C3-building block, such as malonic acid or its derivatives, in the presence of a condensing agent.

Example Synthetic Protocol:

-

Reaction Setup: A mixture of 4-fluorophenol (1 eq.) and diethyl malonate (1.2 eq.) is prepared in a round-bottom flask.

-

Condensing Agent: A dehydrating agent such as sulfuric acid or a Lewis acid catalyst is slowly added to the reaction mixture under constant stirring.

-

Heating: The mixture is heated under reflux for several hours to drive the condensation and subsequent cyclization.

-

Workup: After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Crystallization Protocol

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Example Crystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent mixture is identified in which the compound has moderate solubility. Common solvents for coumarin derivatives include ethanol, methanol, acetone, and ethyl acetate.

-

Solution Preparation: A saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: After a period of several days to weeks, single crystals should form. The crystals are then carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The crystal structure is determined using single-crystal X-ray diffraction.

Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters are determined.

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Crystallographic Data

As the specific crystallographic data for this compound is not publicly available, the following tables present example data from a representative coumarin derivative to illustrate the standard format for data presentation.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Example Value |

| Empirical Formula | C₁₀H₈O₃ |

| Formula Weight | 176.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 5.987(1) Å |

| c | 15.432(4) Å |

| α | 90° |

| β | 103.54(1)° |

| γ | 90° |

| Volume | 767.8(3) ų |

| Z | 4 |

| Calculated Density | 1.524 Mg/m³ |

| Absorption Coefficient | 0.114 mm⁻¹ |

| F(000) | 368 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.5 to 28.0° |

| Reflections collected | 5432 |

| Independent reflections | 1789 [R(int) = 0.021] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1789 / 0 / 119 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C2 | 1.375(2) |

| O1-C9 | 1.389(2) |

| O2-C2 | 1.211(2) |

| O3-C4 | 1.342(2) |

| C2-C3 | 1.445(3) |

| C3-C4 | 1.358(3) |

| C4-C5 | 1.467(3) |

| C5-C6 | 1.391(3) |

| C5-C10 | 1.393(3) |

| C6-C7 | 1.384(3) |

| C7-C8 | 1.390(3) |

| C8-C9 | 1.379(3) |

| C9-C10 | 1.401(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C2-O1-C9 | 122.1(1) |

| O1-C2-O2 | 116.5(2) |

| O1-C2-C3 | 118.2(2) |

| O2-C2-C3 | 125.3(2) |

| C4-C3-C2 | 121.5(2) |

| O3-C4-C3 | 123.8(2) |

| O3-C4-C5 | 114.7(2) |

| C3-C4-C5 | 121.5(2) |

| C6-C5-C10 | 119.8(2) |

| C6-C5-C4 | 120.1(2) |

| C10-C5-C4 | 120.1(2) |

| C7-C6-C5 | 120.2(2) |

| C8-C7-C6 | 120.1(2) |

| C9-C8-C7 | 119.5(2) |

| O1-C9-C8 | 116.2(2) |

| O1-C9-C10 | 120.3(2) |

| C8-C9-C10 | 123.5(2) |

| C5-C10-C9 | 116.8(2) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of this compound is a critical step in elucidating its structural features and understanding its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies involved in its synthesis, crystallization, and X-ray diffraction analysis. While the specific crystallographic data for this compound remains to be published, the protocols and example data presented herein offer a robust framework for researchers undertaking such an investigation. The determination of its precise three-dimensional structure will undoubtedly accelerate the rational design of novel coumarin-based drugs with improved efficacy and safety profiles.

References

The Ascendant Therapeutic Potential of Fluorinated Coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the coumarin scaffold has emerged as a powerful approach in medicinal chemistry, yielding a new generation of derivatives with enhanced biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of novel fluorinated coumarin derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, have long been recognized for their diverse pharmacological activities.[1] The introduction of fluorine, a bioisosteric replacement for hydrogen, can significantly modulate the physicochemical and biological properties of these molecules. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This has led to a surge in the development of fluorinated coumarin derivatives with potent and selective biological effects. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these promising compounds.

Anticancer Activities of Fluorinated Coumarin Derivatives

Fluorinated coumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multi-targeted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative fluorinated coumarin derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FC-1 | A-549 (Human Lung Carcinoma) | < 10 | [4] |

| FC-2 | MDA-MB-231 (Human Breast Adenocarcinoma) | < 10 | [4] |

| A4 | HeLa (Human Cervical Cancer) | 8.13 | [2] |

| 14b | HepG2 (Human Liver Cancer) | 2.62 - 4.85 | |

| 14b | HeLa (Human Cervical Cancer) | 0.39 - 0.75 | |

| 14e | HepG2 (Human Liver Cancer) | 2.62 - 4.85 | |

| 14e | HeLa (Human Cervical Cancer) | 0.39 - 0.75 | |

| Coumarin | HeLa (Human Cervical Cancer) | 54.2 | [5] |

Key Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several fluorinated coumarin derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[8][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated coumarin derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Fluorinated coumarins can induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3][5][10]

Caption: Induction of apoptosis by fluorinated coumarin derivatives via the mitochondrial pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][11][12]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fluorinated coumarin derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated coumarin derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities of Fluorinated Coumarin Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated coumarin derivatives have shown promising activity against a variety of bacteria and fungi, often exhibiting enhanced potency compared to their non-fluorinated counterparts.[8]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected fluorinated coumarin derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | >90% inhibition at 100 µg/mL | [8] |

| 4a | Escherichia coli | >90% inhibition at 100 µg/mL | [8] |

| 5a | Staphylococcus aureus | >90% inhibition at 100 µg/mL | [8] |

| 5a | Escherichia coli | >90% inhibition at 100 µg/mL | [8] |

| C5 | Alternaria alternata | 11.5 | [2] |

| C5 | Colletotrichum gloeosporioides | 18.0 | [2] |

| C5 | Pyricularia grisea | 33.8 | [2] |

| 3b | Bacillus cereus | 1.5 mM | |

| 3b | Listeria monocytogenes | 1.5 mM | |

| 3c | Enterococcus faecium | 1.7 mM |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[2][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Fluorinated coumarin derivatives

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorinated coumarin derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activities of Fluorinated Coumarin Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Fluorinated coumarin derivatives have demonstrated potent anti-inflammatory effects in various in vivo models.[10][11]

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of fluorinated coumarin derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.

| Compound ID | Dose | Edema Inhibition (%) | Reference |

| Fluorinated Coumarins | Not specified | Excellent | [10] |

| Coumarin Analogs | Not specified | 26.5 - 64 | [15] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[16][17][18][19][20]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Fluorinated coumarin derivatives

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the rats into groups: a control group, a positive control group, and test groups receiving different doses of the fluorinated coumarin derivatives.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the fluorinated coumarin derivatives or the positive control drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

Novel fluorinated coumarin derivatives represent a highly promising class of therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The strategic incorporation of fluorine has proven to be an effective strategy for enhancing the biological profiles of these compounds. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to improve their efficacy and selectivity, as well as conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapies for a range of human diseases.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced rat paw edema method: Significance and symbolism [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-4-hydroxycoumarin in Solution

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the tautomeric equilibrium of 6-Fluoro-4-hydroxycoumarin in solution. Due to a lack of specific experimental data in the current literature for this particular derivative, this document outlines the theoretical framework based on related 4-hydroxycoumarin compounds and provides detailed experimental and computational protocols to facilitate future research.

Introduction: Tautomerism in 4-Hydroxycoumarins and Its Significance

4-Hydroxycoumarin and its derivatives are a critical class of compounds in medicinal chemistry, most notably as anticoagulants like warfarin.[1] The biological activity of these molecules can be influenced by their tautomeric forms.[2] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the case of 4-hydroxycoumarins, the primary equilibrium exists between the 4-hydroxy-2H-chromen-2-one (enol) form and the chromane-2,4-dione (keto) form.[3][4]

The position of this equilibrium can be significantly affected by the solvent, temperature, and the nature of substituents on the coumarin ring.[5][6] Understanding the predominant tautomeric form of a drug candidate like this compound in a biological environment is crucial, as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic stabilities.[7] The fluorine substituent at the 6-position is expected to influence the electronic properties of the aromatic ring, which in turn could modulate the tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium of this compound.

Generally, the enol form is stabilized by conjugation. However, the keto form can be favored in more polar solvents that can stabilize the more polar carbonyl groups.[8]

Quantitative Analysis of Tautomeric Forms

As direct experimental data for this compound is not available, the following table illustrates the expected trend of tautomer distribution in various solvents based on the behavior of other 1,3-dicarbonyl compounds.[9] The enol form is generally less polar than the keto form and is therefore favored in non-polar solvents.[8]

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Hypothetical % Enol | Hypothetical % Keto |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~85-95% | ~5-15% |

| Acetone-d₆ | 20.7 | Enol/Keto Mixture | ~60-75% | ~25-40% |

| Methanol-d₄ | 32.7 | Keto | ~40-55% | ~45-60% |

| DMSO-d₆ | 46.7 | Keto | ~30-45% | ~55-70% |

Note: The values presented are hypothetical and serve to illustrate the expected solvent effect. Actual percentages would need to be determined experimentally.

Experimental Protocols for Tautomer Analysis

The following protocols are adapted from established methods for studying tautomerism in 4-hydroxycoumarin derivatives and can be applied to this compound.[10]

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[1][11]

4.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄) in a clean NMR tube.

-

Ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Temperature: 298 K.

-

Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration. A typical starting value is 10-30 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer. For the enol form of 4-hydroxycoumarins, a characteristic signal for the C3-H proton appears around δ 5.6 ppm.[4] The corresponding CH₂ protons of the keto form would be expected at a different chemical shift.

-

Integrate the area of the chosen signals for the enol (A_enol) and keto (A_keto) forms.

-

Calculate the percentage of each tautomer:

-

% Enol = [A_enol / (A_enol + A_keto)] * 100

-

% Keto = [A_keto / (A_enol + A_keto)] * 100

-

-

The equilibrium constant (K_eq) can be calculated as: K_eq = [Keto] / [Enol] = (% Keto / % Enol).

-

4.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: Standard ¹³C experiment with proton decoupling (e.g., 'zgpg30').

-

Relaxation Delay (d1): A longer delay (e.g., 10-30 s) is crucial for quantitative analysis of quaternary carbons, although signals from protonated carbons can also be used.

-

-

Data Analysis:

-

Identify characteristic signals for each tautomer. For instance, the chemical shift of C4 will differ significantly between the enol (C-OH) and keto (C=O) forms.[4]

-

Perform integration and calculate the tautomer percentages as described for ¹H NMR.

-

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents.[12][13]

4.2.1. UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions in different solvents to obtain an absorbance in the range of 0.2-1.0 at the λ_max. A typical final concentration is around 10-20 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the corresponding solvent as a blank for each measurement.

-

-

Data Analysis:

-

The enol and keto forms are expected to have different chromophores and thus different λ_max values and molar absorptivities.

-

Analyze the solvatochromic shifts (shifts in λ_max with solvent polarity). A significant shift can indicate a change in the predominant tautomeric form.

-

Deconvolution of the overlapping spectra can be performed to estimate the relative concentrations of the two tautomers, although this is more complex than NMR analysis.

-

Caption: Experimental workflow for tautomer analysis.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers.[14][15]

Caption: Computational workflow for tautomer stability analysis.

5.1. DFT Calculation Protocol

-

Structure Preparation:

-

Build the 3D structures of the enol and keto tautomers of this compound.

-

-

Gas-Phase Calculations:

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

Solvent-Phase Calculations:

-

Repeat the geometry optimization and frequency calculations for each tautomer in different solvents using a Polarizable Continuum Model (PCM).

-

-

Energy Analysis:

-

Extract the Gibbs free energies (G) for both tautomers in the gas phase and in each solvent.

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers: ΔG = G_keto - G_enol.

-

Calculate the equilibrium constant (K_eq) using the equation: K_eq = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

Conclusion and Future Directions

The tautomeric behavior of this compound in solution is a critical aspect for its development as a potential therapeutic agent. While direct experimental data is currently lacking, this guide provides a comprehensive framework for its investigation. By employing the detailed NMR, UV-Vis, and computational protocols outlined herein, researchers can elucidate the tautomeric equilibrium of this compound in various solvents. Such studies will provide invaluable information for understanding its structure-activity relationship, optimizing its formulation, and predicting its behavior in biological systems. It is recommended that future work focuses on the experimental determination of the tautomer ratios and equilibrium constants for this compound in a range of pharmaceutically relevant solvents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. scirp.org [scirp.org]

- 7. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. benchchem.com [benchchem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Guide to Quantum Chemical Calculations for 6-Fluoro-4-hydroxycoumarin: A Theoretical Approach in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 6-Fluoro-4-hydroxycoumarin, a molecule of interest in the field of medicinal chemistry and drug development. While specific computational studies on this particular derivative are not extensively available in the current literature, this document outlines the established theoretical protocols and presents illustrative data from closely related 4-hydroxycoumarin derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods for the analysis of coumarin-based compounds.

The following sections detail the standard methodologies employed in quantum chemical calculations, including Density Functional Theory (DFT), and showcase the types of data generated, such as optimized molecular geometries, vibrational frequencies, and electronic properties. These computational insights are invaluable for understanding the molecule's structure-activity relationships, reactivity, and potential as a therapeutic agent.

Introduction to Quantum Chemical Calculations for Coumarin Derivatives

Coumarins are a class of compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules at the atomic level.[2][3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions and biological interactions.[4]

Experimental Protocols: A Standard Computational Workflow

The typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps. The following protocol is based on methodologies frequently reported for the computational analysis of 4-hydroxycoumarin and its derivatives.[5][6]

Software: The Gaussian suite of programs is a commonly used software package for these types of calculations.[4]

Methodology:

-

Structure Optimization: The initial molecular structure of this compound is drawn using a molecular editor and then optimized. Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a widely accepted method for this purpose.[5][6]

-

Basis Set Selection: A suitable basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-311++G(d,p) basis set is often employed for coumarin derivatives as it provides a good balance between accuracy and computational cost.[5][7]

-

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties are then calculated. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental in assessing the molecule's chemical reactivity and electronic transitions.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is often carried out to investigate intramolecular interactions, such as charge delocalization and hyperconjugative interactions, which contribute to the overall stability of the molecule.[3]

Below is a diagram illustrating the logical workflow of these computational experiments.

Data Presentation: Insights from Analogous Compounds

Due to the limited availability of specific computational data for this compound, the following tables present representative data for the parent 4-hydroxycoumarin and its derivatives. This information serves as a valuable reference for what can be expected from a computational study of this compound.

Optimized Geometrical Parameters

The tables below show a comparison of selected experimental (X-ray diffraction) and theoretical bond lengths and angles for a related coumarin derivative. It is generally observed that the calculated values are in good agreement with experimental data.[7]

Table 1: Selected Bond Lengths (Å) for a 4-Hydroxycoumarin Derivative

| Bond | Experimental (Å) | Calculated (Å) |

|---|---|---|

| C2=O2 | 1.223 | 1.220 |

| C4=O3 | 1.254 | 1.250 |

| C3-C4 | 1.420 | 1.425 |

| C4a-C8a | 1.390 | 1.395 |

Data derived from studies on 4-hydroxycoumarin derivatives.[5]

Table 2: Selected Bond Angles (°) for a 4-Hydroxycoumarin Derivative

| Angle | Experimental (°) | Calculated (°) |

|---|---|---|

| O2-C2-C3 | 120.5 | 120.8 |

| O3-C4-C4a | 121.0 | 121.2 |

| C2-C3-C4 | 118.9 | 119.1 |

| C5-C6-C7 | 120.1 | 120.0 |

Data derived from studies on 4-hydroxycoumarin derivatives.[5]

Vibrational Analysis

Vibrational frequency calculations are instrumental in interpreting experimental IR and Raman spectra. The table below lists some characteristic vibrational modes and their calculated frequencies for a hydroxycoumarin derivative.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Hydroxycoumarin Derivative

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching |

| ~1700 | C=O stretching |

| ~1600 | C=C aromatic stretching |

| ~1200 | C-O stretching |

Data is illustrative and based on general vibrational modes of hydroxycoumarins.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are critical in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Table 4: Calculated Frontier Molecular Orbital Energies (eV) for 4-Hydroxycoumarin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

|---|---|---|---|

| 4-hydroxycoumarin | -6.5 | -1.8 | 4.7 |

| Substituted derivative 1 | -6.7 | -2.1 | 4.6 |

| Substituted derivative 2 | -6.4 | -1.9 | 4.5 |

Illustrative data based on computational studies of various 4-hydroxycoumarin derivatives.[2][7]

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound. Although specific computational data for this molecule is sparse, the well-established methodologies and the data from related coumarin derivatives offer a robust framework for its theoretical investigation. Such studies are crucial for the rational design of new therapeutic agents and for elucidating the mechanisms of action of coumarin-based drugs. The data and protocols presented in this guide are intended to facilitate further computational research in this important area of medicinal chemistry.

References

- 1. WO2007141513A1 - Use of coumarin derivatives in antifungal therapy - Google Patents [patents.google.com]

- 2. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin-Annulated Ferrocenyl 1,3-Oxazine Derivatives Possessing In Vitro Antimalarial and Antitrypanosomal Potency | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 6-Fluoro-4-hydroxycoumarin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoro-4-hydroxycoumarin, a crucial parameter for its application in research, drug discovery, and material science. Due to its fluorescent properties and role as a synthetic intermediate, understanding its behavior in various solvents is paramount for experimental design, formulation, and biological assays.

Core Data Presentation: Solubility Summary

| Solvent Name | Chemical Formula | Qualitative Solubility | Remarks |

| Methanol | CH₃OH | Soluble[1] | Specific quantitative data is not available. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | Coumarin and its derivatives generally exhibit good solubility in DMSO.[2] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Likely Soluble | Coumarin derivatives are often soluble in DMF.[2] |

| Ethanol | C₂H₅OH | Likely Soluble | The parent compound, 4-hydroxycoumarin, is soluble in ethanol.[3] |

| Chloroform | CHCl₃ | Likely Soluble | 7-Hydroxycoumarin is reported to be soluble in chloroform.[3] |

| Acetonitrile | CH₃CN | Variable | Solubility of coumarins can vary in acetonitrile. |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | A related compound, 4-(chloromethyl)-7-hydroxycoumarin, is soluble in THF.[2] |

Note: "Likely Soluble" indicates that while specific data for this compound is unavailable, its structural similarity to other soluble coumarins suggests it will also be soluble in that solvent. Researchers are strongly encouraged to determine quantitative solubility for their specific applications.

Experimental Protocols: Determination of Solubility

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the initial weight of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. The solid phase should still be present.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using either HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

Synthesis Workflow for 4-Hydroxycoumarins

The following diagram illustrates a generalized synthetic pathway for 4-hydroxycoumarins, which is applicable to the synthesis of this compound starting from the corresponding fluorinated phenol derivative.

This technical guide serves as a foundational resource for professionals working with this compound. While qualitative data provides a useful starting point, empirical determination of solubility using the provided protocol is essential for achieving accuracy and reproducibility in experimental and developmental work.

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-4-hydroxycoumarin as a Fluorescent Marker in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family, which is recognized for its fluorescent properties.[1] This class of molecules is widely utilized in the development of fluorescent probes crucial for biological imaging and the visualization of cellular processes.[2] The introduction of a fluorine atom at the 6-position can enhance the photophysical properties of the coumarin scaffold, making this compound a potentially valuable tool for researchers in cell biology and drug development. Its applications include serving as a fluorescent marker in various biochemical assays and its derivatives are explored in pharmaceutical development.[1][2]

These application notes provide an overview of the potential uses of this compound in cell imaging, including its photophysical characteristics, and protocols for live and fixed cell staining.

Data Presentation: Photophysical and Physicochemical Properties

While specific, experimentally determined photophysical data for this compound is not extensively published, the properties of structurally similar fluorinated coumarin derivatives can provide valuable insights for experimental design. The following tables summarize the known physicochemical properties of this compound and the photophysical properties of related compounds for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅FO₃ |

| Molecular Weight | 180.13 g/mol |

| Appearance | White to light yellow powder |

| Purity | ≥95-98% |

| CAS Number | 1994-13-4 |

Data sourced from commercial supplier information.[1]

Table 2: Comparative Photophysical Properties of Structurally Similar Fluorinated Coumarins

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Solvent/Conditions |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 358 nm | 455 nm | Not Reported | Not Reported | Not Specified |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (hexyl amide derivative) | Not Reported | Not Reported | 0.84 | Not Reported | PBS (1% DMSO) |

| 7-Hydroxy-4-methylcoumarin | ~320-350 nm | ~380-450 nm | 0.266 | 18,000 M⁻¹cm⁻¹ | Methanol / ddH₂O or PBS |

| Coumarin 6 | 457 nm | 501 nm | 0.78 | 54,000 M⁻¹cm⁻¹ | Ethanol |

This table is for comparative purposes. The actual spectral properties of this compound may vary.

Experimental Protocols

The following protocols are generalized for coumarin-based fluorescent probes and should be optimized for specific cell types and experimental conditions when using this compound.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the steps for staining living cells with this compound for fluorescence microscopy.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended.

-

Cell Staining:

-

Culture cells to the desired confluency (typically 50-70%).

-

Remove the existing culture medium and wash the cells once with pre-warmed PBS.

-

Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

-

Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells and image immediately using a fluorescence microscope. Based on related compounds, use an excitation wavelength in the range of 320-360 nm and collect the emission between 380-460 nm.

Protocol 2: Fixed-Cell Staining and Imaging

This protocol provides a method for staining fixed cells, which is useful for co-localization studies with other cellular markers.

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.

-

Staining:

-

Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.

-

Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.

-

-

Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope with a suitable filter set.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

References

Application Notes & Protocols: Synthesis of 6-Fluoro-4-hydroxycoumarin Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins, a class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] Among them, 4-hydroxycoumarin derivatives are particularly notable, forming the structural basis for widely used anticoagulant drugs like warfarin and serving as scaffolds for agents with anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5][6][7] The introduction of a fluorine atom at the 6-position of the coumarin ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.[8] 6-Fluoro-4-hydroxycoumarin is a versatile starting material for creating libraries of novel derivatives for drug discovery.[9] This document provides detailed protocols for the synthesis of this compound derivatives and for evaluating their potential as anticoagulant, antimicrobial, and anticancer agents.

Part 1: Synthesis of this compound Derivatives

A common and effective method for synthesizing 3-substituted-4-hydroxycoumarin derivatives is the Knoevenagel condensation of 4-hydroxycoumarin with various aldehydes.[10] This reaction is typically carried out under reflux in a suitable solvent like ethanol.

General Synthetic Workflow

The overall process involves the reaction of the starting material, this compound, with a selected aromatic aldehyde to yield the desired derivative. This is followed by purification and characterization.

Experimental Protocol: Synthesis of (Z)-3-(Substituted-benzylidene)-6-fluoro-3H-chromene-2,4-dione

This protocol is adapted from general procedures for the synthesis of 4-hydroxycoumarin derivatives.[10]

Materials:

-

This compound (1.0 equiv.)

-

Substituted aromatic aldehyde (e.g., 5-fluoro-2-hydroxybenzaldehyde) (1.0 equiv.)

-

Ethanol (15-20 mL)

-

Saturated sodium bisulphite solution

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus (e.g., using a mobile phase of dichloromethane:methanol 4:1)

-

Filtration apparatus

Procedure:

-

Combine this compound (e.g., 0.48 mmol) and the selected aromatic aldehyde (0.48 mmol) in a round-bottom flask.

-

Add ethanol (15 mL) to the flask.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using TLC. The reaction may take between 20-30 hours to complete.[10]

-

Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature.

-

The product will typically precipitate out as a solid. Filter the solid using a Buchner funnel.

-

Wash the collected solid thoroughly with a saturated solution of sodium bisulphite (3 times) to remove any unreacted aldehyde.[10]

-

Wash the solid with cold ethanol and allow it to air dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Table 1: Example Synthesis Data for a 4-Hydroxycoumarin Derivative

This table presents data for a similar synthesized compound as a reference for expected outcomes.

| Compound Name | Starting Materials | Yield | Melting Point (°C) |

| (Z)-3-(5-Fluoro-2-hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione | 4-hydroxy-6-nitrocoumarin + 5-fluoro-2-hydroxybenzaldehyde | 78% | 291-294 |

| [Source: Adapted from reference[10]] |

Part 2: Application in Anticoagulant Drug Discovery

4-hydroxycoumarin derivatives are well-known Vitamin K antagonists, which inhibit the enzyme Vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and preventing the synthesis of active clotting factors.[2][3][5]

Signaling Pathway: Vitamin K Cycle and VKOR Inhibition

Experimental Protocol: In Vivo Prothrombin Time (PT) Assay

This protocol provides a method to assess the anticoagulant effect of synthesized compounds in a laboratory setting.[4]

Materials:

-

Test compounds (synthesized this compound derivatives)

-

Warfarin (positive control)

-

Saline solution (negative control)

-

Laboratory mice (e.g., Mus musculus swiss albino)

-

Thrombokinase suspension

-

Centrifuge

-

Water bath (37°C)

-

Stopwatch

Procedure:

-

Divide mice into groups: a negative control group (saline), a positive control group (warfarin), and test groups for each synthesized derivative.

-

Administer the compounds (e.g., via intraperitoneal injection) to the respective groups. A typical dose might be determined from literature or preliminary studies.

-

After a set period (e.g., 24-48 hours), collect blood samples from the mice via cardiac puncture into tubes containing an anticoagulant like sodium citrate.

-

Centrifuge the blood samples to separate the plasma.

-

Pipette a small volume of plasma (e.g., 100 µL) into a test tube and incubate in a 37°C water bath for a few minutes.

-

Add a pre-warmed thrombokinase suspension (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.

-

Record the time taken for a clot to form. This is the Prothrombin Time (PT).

-

Compare the PT values of the test groups to the control groups. A longer PT indicates a stronger anticoagulant effect.

Table 2: Representative Anticoagulant Activity Data

| Compound | Prothrombin Time (PT) in seconds |

| Warfarin (Control) | 14.60 |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 21.30 |

| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | > Warfarin |

| [Source: Data for representative 4-hydroxycoumarin derivatives from reference[4]] |

Part 3: Application in Antimicrobial Drug Discovery

Many coumarin derivatives have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[1][8][11]

Experimental Workflow: Agar Well Diffusion Assay

Experimental Protocol: Agar Well Diffusion Method

This protocol is a standard method for evaluating the antibacterial activity of chemical compounds.[1][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium)

-

Nutrient agar

-

Sterile Petri dishes

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare nutrient agar according to the manufacturer's instructions and sterilize it.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-